molecular formula C14H18N2O5 B127293 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) CAS No. 81732-48-1

5-Acetyl-1,3-phenylene bis(dimethylcarbamate)

Cat. No.: B127293
CAS No.: 81732-48-1
M. Wt: 294.3 g/mol
InChI Key: WTWHLMRXPNOZQX-UHFFFAOYSA-N
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Description

5-Acetyl-1,3-phenylene bis(dimethylcarbamate) (CAS: 81732-48-1) is a substituted benzene derivative featuring an acetyl group at the 5-position and dimethylcarbamate groups at the 1- and 3-positions. It is primarily recognized as Impurity E(EP) in the synthesis of Bambuterol Hydrochloride, a β₂-adrenergic agonist used in respiratory therapies . The compound’s structural complexity arises from its carbamate functionalities, which influence its stability, solubility, and reactivity in pharmaceutical formulations.

Properties

IUPAC Name

[3-acetyl-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9(17)10-6-11(20-13(18)15(2)3)8-12(7-10)21-14(19)16(4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWHLMRXPNOZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231300
Record name 5-Acetyl-1,3-phenylene bis(dimethylcarbamate)
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Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

81732-48-1
Record name C,C′-(5-Acetyl-1,3-phenylene) bis(N,N-dimethylcarbamate)
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Record name 5-Acetyl-1,3-phenylene bis(dimethylcarbamate)
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Record name 5-Acetyl-1,3-phenylene bis(dimethylcarbamate)
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Record name 5-acetyl-1,3-phenylene bis(dimethylcarbamate)
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Record name 5-Acetyl-1,3-phenylene bis(dimethylcarbamate)
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Preparation Methods

Direct Carbamoylation with Dimethylcarbamoyl Chloride

The most straightforward method involves treating 5-acetylresorcinol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine or pyridine. The base deprotonates the phenolic hydroxyl groups, enabling nucleophilic attack on the carbamoyl chloride.

Reaction Conditions

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran

  • Molar Ratio: 1:2.2 (5-acetylresorcinol to dimethylcarbamoyl chloride)

  • Temperature: 0–25°C

  • Time: 12–24 hours

Mechanism

Ar-OH + ClC(O)N(CH3)2BaseAr-OC(O)N(CH3)2+HCl\text{Ar-OH + ClC(O)N(CH}3\text{)}2 \xrightarrow{\text{Base}} \text{Ar-OC(O)N(CH}3\text{)}2 + \text{HCl}

The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, with the base neutralizing HCl to drive the equilibrium toward product formation.

Yield and Purity

  • Crude Yield: 70–85%

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

  • HPLC Purity: ≥98% (validated using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase).

Mitsunobu Reaction for Carbamate Installation

While less common, the Mitsunobu reaction offers an alternative route using diethyl azodicarboxylate (DEAD) and triphenylphosphine to transfer a dimethylcarbamoyl group from a hydroxyl precursor.

Procedure

  • Substrate: 5-Acetylresorcinol

  • Reagents: Dimethylcarbamoyl alcohol, DEAD, triphenylphosphine

  • Solvent: Tetrahydrofuran

  • Temperature: 0°C to room temperature

Advantages

  • Enables carbamate formation under mild conditions.

  • Minimizes side reactions compared to acyl chloride methods.

Limitations

  • Lower efficiency due to steric hindrance from the acetyl group.

  • Requires stoichiometric amounts of DEAD and triphenylphosphine, increasing cost.

Directed Ortho Metalation (DoM) Strategies

The acetyl group at position 5 serves as a directing group for regioselective functionalization. Using O-carbamate-directed metalation, lithiation occurs at positions 1 and 3, followed by quenching with dimethylcarbamoyl chloride.

Steps

  • Protection: Convert 5-acetylresorcinol to its bis-O-trimethylsilyl ether.

  • Lithiation: Treat with n-butyllithium at −78°C in tetrahydrofuran.

  • Electrophilic Quenching: Introduce dimethylcarbamoyl chloride to form the carbamate groups.

  • Deprotection: Remove trimethylsilyl groups using aqueous HCl.

Key Considerations

  • Strict temperature control (−78°C) prevents acetyl group decomposition.

  • Trimethylsilyl protection avoids undesired side reactions at hydroxyl sites.

Analytical Validation and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

The compound’s purity is assessed using a Newcrom R1 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/water/phosphoric acid (50:50:0.1 v/v) at 1.0 mL/min.

Chromatographic Parameters

  • Retention Time: 6.2 minutes

  • Detection: UV at 254 nm

  • Linearity: R2>0.999R^2 > 0.999 over 0.1–200 µg/mL.

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry confirms the molecular ion peak at m/z 294.1216 ([M+H]+^+), consistent with the molecular formula C14H18N2O5\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{5}.

Industrial-Scale Synthesis and Challenges

Process Optimization

  • Cost Efficiency: Substituting dimethylcarbamoyl chloride with dimethylcarbamic anhydride reduces reagent costs.

  • Solvent Recovery: Implementing distillation systems for tetrahydrofuran improves sustainability.

Impurity Control

Common impurities include:

  • Mono-carbamate Intermediate: Arises from incomplete reaction.

  • Acetyl Group Derivatives: Formed via hydrolysis or oxidation.

Mitigation Strategies

  • In-Process Monitoring: Real-time HPLC tracking of reaction progress.

  • Crystallization: Ethanol/water mixtures remove polar impurities.

The preparation of 5-acetyl-1,3-phenylene bis(dimethylcarbamate) leverages carbamoylation and directed metalation strategies to achieve high regioselectivity and purity. While nucleophilic substitution remains the most scalable method, emerging techniques like flow chemistry and catalytic carbamate transfer promise to enhance efficiency. Rigorous analytical validation ensures compliance with pharmaceutical standards, underscoring the compound’s role as a critical reference material in drug development .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1,3-phenylene bis(dimethylcarbamate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Synthesis of Therapeutic Agents

5-Acetyl-1,3-phenylene bis(dimethylcarbamate) serves as an intermediate in the synthesis of bambuterol, a long-acting β-adrenoceptor agonist used in asthma treatment. The compound undergoes a series of reactions starting from 3',5'-dihydroxyacetophenone and dimethylcarbamoyl chloride to yield bambuterol through halogenation and catalytic hydrogenation processes . This highlights its importance in developing respiratory therapeutics.

Pharmacokinetics Research

The compound is utilized in pharmacokinetic studies due to its stability and ability to form derivatives that can be analyzed for their metabolic pathways. Its role as a prodrug for terbutaline allows researchers to investigate the pharmacological effects and safety profiles of long-acting bronchodilators .

High-Performance Liquid Chromatography (HPLC)

5-Acetyl-1,3-phenylene bis(dimethylcarbamate) can be effectively separated using reverse-phase HPLC methods. The Newcrom R1 column is particularly noted for its efficiency in isolating this compound under simple conditions using a mobile phase consisting of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility) . This technique is scalable and suitable for preparative separation, making it valuable for both analytical and preparative chemistry.

Impurity Isolation

The compound's properties allow it to be used in the isolation of impurities during the synthesis of pharmaceuticals. By employing specific chromatographic techniques, researchers can ensure the purity of active pharmaceutical ingredients (APIs), which is critical for regulatory compliance and safety .

Mechanism of Action

The mechanism of action of 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceutical Impurities

a) 5-[(1RS)-1-Hydroxyethyl]-1,3-phenylene Bis(dimethylcarbamate) (CAS: 112935-93-0)
  • Structural Difference : The acetyl group in 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) is replaced by a hydroxyethyl group.
  • Role : This compound is designated as Impurity D(EP) in Bambuterol Hydrochloride synthesis, likely an intermediate formed prior to acetylation .
  • This may affect its retention time in chromatographic analyses during impurity profiling.
b) 5-Acetyl-4-bromo-1,3-phenylene Bis(dimethylcarbamate) (CAS: 837420-15-2)
  • Structural Difference : A bromine atom is added at the 4-position of the benzene ring.
c) 5-Acetyl-1,3-phenylene Diacetate
  • Structural Difference : Dimethylcarbamate groups are replaced by acetate esters.
  • Relevance : The acetate groups increase susceptibility to hydrolysis compared to carbamates, making this compound less stable under acidic or basic conditions .

Functional Group Variations in Non-Pharmaceutical Analogs

a) 5-Methoxycarbonyl-1,3-phenylene Bis [4-(4-n-alkylbiphenyl-4′-carbonyloxy)-Benzoates]
  • Structural Features : A methoxycarbonyl group at the 5-position and extended ester-linked biphenyl chains.
  • Applications : These derivatives exhibit liquid crystalline (mesomorphic) properties due to their rigid biphenyl moieties, unlike the pharmaceutical impurity profile of 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) .
b) Bis(5-carboxy-1,3-phenylene)-32-crown-10
  • Structural Difference : Carboxylic acid groups replace carbamates, integrated into a crown ether macrocycle.
  • Applications : Used in polymer synthesis (e.g., poly(ester crown ethers)) for ion-selective membranes, highlighting the versatility of 1,3-phenylene scaffolds in material science .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Key Substituents Role/Application
5-Acetyl-1,3-phenylene bis(dimethylcarbamate) 81732-48-1 Acetyl, dimethylcarbamate Pharmaceutical impurity (Bambuterol)
5-[(1RS)-1-Hydroxyethyl]-... bis(dimethylcarbamate) 112935-93-0 Hydroxyethyl, dimethylcarbamate Intermediate/Impurity D(EP)
5-Acetyl-4-bromo-1,3-phenylene bis(dimethylcarbamate) 837420-15-2 Acetyl, bromine, dimethylcarbamate Brominated derivative
5-Methoxycarbonyl-1,3-phenylene bis(...benzoates) N/A Methoxycarbonyl, biphenyl esters Liquid crystal material

Research Implications

The structural nuances of 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) and its analogs underscore the importance of substituent effects in pharmaceutical impurity profiling. For instance:

  • Regulatory Significance : Detection and quantification of such impurities (e.g., via HPLC or LC-MS) are critical for compliance with pharmacopeial standards (EP, USP) .

Biological Activity

5-Acetyl-1,3-phenylene bis(dimethylcarbamate) is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological effects, mechanisms of action, and applications.

  • Molecular Formula : C14H18N2O5
  • Molecular Weight : 294.308 g/mol
  • CAS Number : 81732-48-1
  • InChI Key : WTWHLMRXPNOZQX-UHFFFAOYSA-N

Research indicates that 5-acetyl-1,3-phenylene bis(dimethylcarbamate) may exhibit its biological effects through several mechanisms:

  • Cytotoxicity : Studies have demonstrated that compounds with similar structural features can induce cytotoxic effects in various cancer cell lines. The compound's ability to alkylate thiols may enhance its cytotoxic potential, particularly in non-adherent cell types such as lymphocytes and certain tumor cells .
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells. For instance, the activation of caspases has been linked to the induction of apoptosis by structurally related compounds .

Anticancer Properties

Several studies have explored the anticancer properties of 5-acetyl-1,3-phenylene bis(dimethylcarbamate) and related compounds:

  • Cell Line Studies : In vitro studies have assessed the cytotoxicity of this compound against various human tumor cell lines. For example, a study indicated significant growth inhibition in human Molt 4/C8 and CEM T-lymphocyte cells when treated with similar dimethylcarbamate derivatives .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Lung Inflammation Model : In research involving lipopolysaccharide (LPS)-induced lung inflammation, derivatives of 5-acetyl-1,3-phenylene bis(dimethylcarbamate) demonstrated a dose-dependent reduction in inflammatory markers such as IL-1β in bronchoalveolar lavage fluid .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
CytotoxicityMolt 4/C8 T-LymphocytesSignificant growth inhibition
Apoptosis InductionVarious Cancer LinesActivation of apoptotic pathways
Anti-inflammatoryLPS-induced Lung ModelReduced IL-1β levels

Case Study 1: Cytotoxic Synergism

A study examined the cytotoxic effects of various dimethylcarbamate derivatives on human cancer cell lines. The results indicated that compounds with multiple sites for thiol alkylation exhibited enhanced potency compared to those with fewer reactive sites. This suggests that structural modifications can significantly influence the biological activity of carbamate derivatives .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute lung injury induced by LPS, a derivative of 5-acetyl-1,3-phenylene bis(dimethylcarbamate) showed promising results in reducing inflammation. The compound's ability to lower pro-inflammatory cytokines was notable, indicating potential therapeutic applications in treating lung disorders .

Q & A

Q. What are the recommended methodologies for synthesizing 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) with high purity?

Synthesis typically involves carbamate formation via reaction of phenolic hydroxyl groups with dimethylcarbamoyl chloride under anhydrous conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the carbamoyl chloride intermediate.
  • Temperature control : Maintain 0–5°C during the reaction to prevent side reactions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
  • Purity validation : Confirm via HPLC using a C18 column and UV detection at 254 nm, with a mobile phase of acetonitrile/water (70:30) and 0.1% trifluoroacetic acid .

Q. How can researchers characterize the stability of 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) under varying storage conditions?

Stability studies should follow these protocols:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition temperatures.
  • Hydrolytic sensitivity : Incubate samples in buffered solutions (pH 3–9) at 25°C and 40°C for 14 days, monitoring degradation via LC-MS.
  • Light sensitivity : Expose solid and dissolved samples to UV-A (320–400 nm) and quantify photodegradation products using NMR .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • High-resolution mass spectrometry (HRMS) : Detect impurities at ppm levels using electrospray ionization (ESI) in positive ion mode.
  • Nuclear magnetic resonance (NMR) : Employ 19F^{19}\text{F}-NMR (if fluorinated impurities exist) or 13C^{13}\text{C}-DEPT for structural elucidation.
  • Gas chromatography (GC) : Coupled with flame ionization detection (FID) for volatile byproducts .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of 5-Acetyl-1,3-phenylene bis(dimethylcarbamate)?

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., B3LYP/6-31G* level).
  • Reaction path sampling : Apply nudged elastic band (NEB) methods to identify low-energy pathways for carbamate bond formation.
  • Machine learning integration : Train models on existing reaction datasets to predict optimal catalysts (e.g., tertiary amines) and solvent systems .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s degradation kinetics?

  • Statistical validation : Perform ANOVA to assess discrepancies between predicted (Arrhenius model) and observed degradation rates.
  • Sensitivity analysis : Identify variables (e.g., solvent polarity, temperature gradients) causing deviations using Monte Carlo simulations.
  • Cross-validation : Compare results with analogous carbamate compounds (e.g., aryl dimethylcarbamates) to isolate compound-specific factors .

Q. How can researchers design experiments to probe the compound’s interaction with biological macromolecules?

  • Surface plasmon resonance (SPR) : Immobilize proteins (e.g., serum albumin) on gold chips to measure binding affinity (KdK_d) in real time.
  • Molecular docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., acetylcholinesterase).
  • Fluorescence quenching assays : Titrate the compound with tryptophan-containing proteins and monitor emission spectra at 340 nm .

Methodological Frameworks

Q. Table 1. Key Analytical Methods and Detection Limits

TechniqueApplicationDetection LimitReference
HPLC-UVPurity assessment0.1 µg/mL
LC-MS (Q-TOF)Degradation product profiling10 ppb
1H^{1}\text{H}-NMRStructural confirmation1 mol%

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%)Major Byproduct
pH 3, 40°C, 14 days12.5 ± 1.2Acetylated phenol
UV-A, 7 days8.3 ± 0.7Oxidized carbamate
Dry N₂, 60°C<2None detected

Cross-Disciplinary Considerations

  • Environmental impact : Assess hydrolysis products’ ecotoxicity using Daphnia magna bioassays (OECD 202 guidelines) .
  • Regulatory compliance : Align synthesis protocols with EPA’s Chemical Data Reporting (CDR) requirements for carbamate derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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